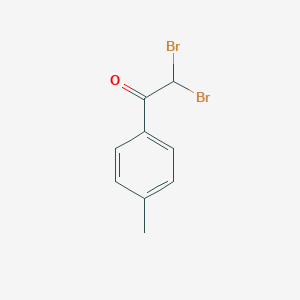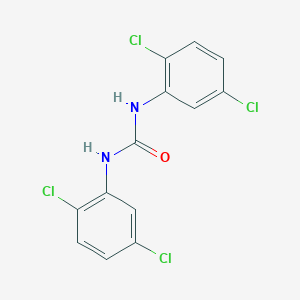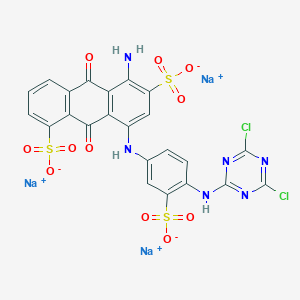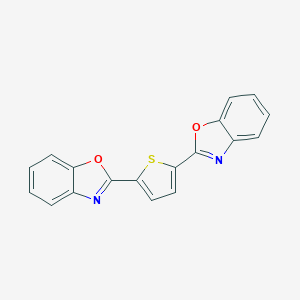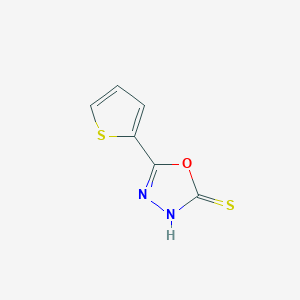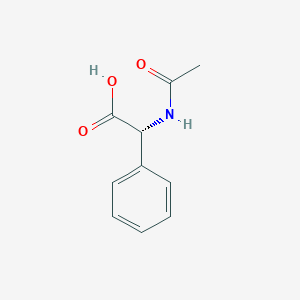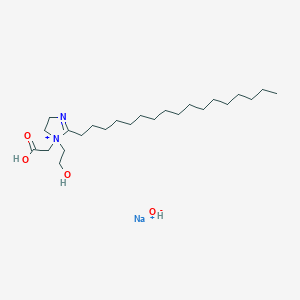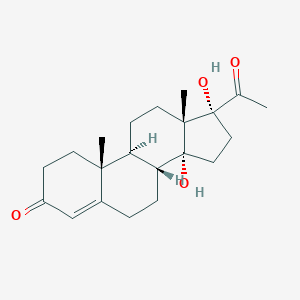
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-, commonly known as 17α-hydroxyprogesterone (17-OHP), is a steroid hormone that plays a crucial role in the human body. It is a natural metabolite of progesterone and is synthesized in the adrenal gland and gonads. 17-OHP has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Mécanisme D'action
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- acts as a progestin, binding to the progesterone receptor and activating downstream signaling pathways. This leads to the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, which in turn inhibits ovulation and the production of estrogen and progesterone.
Effets Biochimiques Et Physiologiques
In addition to its role as a progestin, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been shown to have a number of other biochemical and physiological effects. These include the regulation of blood pressure, the modulation of immune function, and the regulation of glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pregn-4-ene-3,20-dione, 14,17-dihydroxy- in lab experiments is its stability and ease of measurement. Its levels can be easily measured in blood or urine samples using standard laboratory techniques. However, one limitation is that its levels can vary widely depending on the time of day and menstrual cycle phase.
Orientations Futures
There are several future directions for research on Pregn-4-ene-3,20-dione, 14,17-dihydroxy-. One area of interest is its potential role in the pathogenesis of polycystic ovary syndrome (PCOS), a common endocrine disorder characterized by hyperandrogenism and ovulatory dysfunction. Another area of interest is its potential use as a biomarker for the prediction of preterm labor. Additionally, further research is needed to elucidate the mechanisms underlying its effects on glucose metabolism and blood pressure regulation.
In conclusion, 17α-hydroxyprogesterone is a steroid hormone that has been extensively studied for its potential therapeutic applications and its role in various physiological processes. Its stable and easy-to-measure levels make it a useful biomarker for the diagnosis and monitoring of certain medical conditions. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of Pregn-4-ene-3,20-dione, 14,17-dihydroxy- involves the conversion of progesterone to 17-hydroxyprogesterone by the enzyme 17α-hydroxylase. This reaction occurs in the adrenal gland and gonads. The Pregn-4-ene-3,20-dione, 14,17-dihydroxy- can then be further metabolized to other steroid hormones, such as testosterone and estradiol.
Applications De Recherche Scientifique
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been widely studied for its potential therapeutic applications in a variety of medical conditions, including congenital adrenal hyperplasia, preterm labor, and infertility. In particular, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been used as a biomarker for the diagnosis of congenital adrenal hyperplasia, a genetic disorder that results in the overproduction of androgens and cortisol.
Propriétés
Numéro CAS |
14226-13-2 |
|---|---|
Nom du produit |
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- |
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14R,17R)-17-acetyl-14,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-13(22)20(24)10-11-21(25)17-5-4-14-12-15(23)6-8-18(14,2)16(17)7-9-19(20,21)3/h12,16-17,24-25H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1 |
Clé InChI |
DTYQFBITLYZHTR-AUYGFBLUSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES |
CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
SMILES canonique |
CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



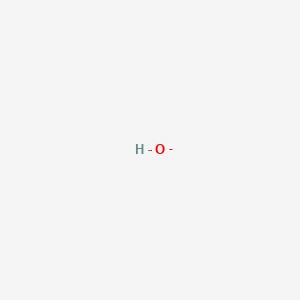
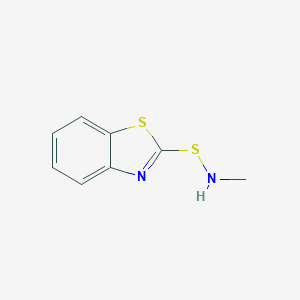
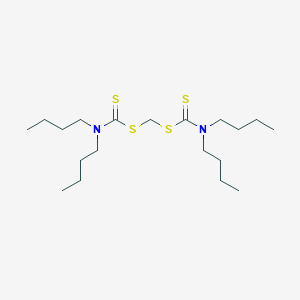
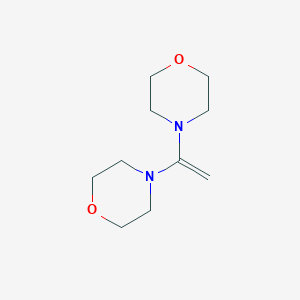
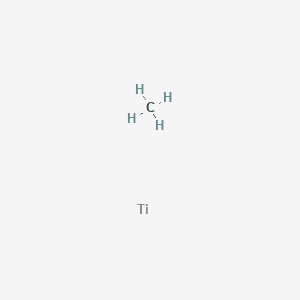
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
